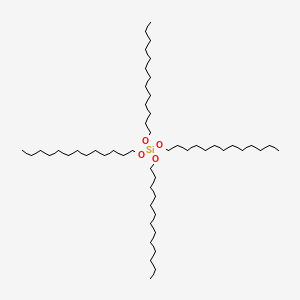
Tetratridecyl silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetratridecyl silicate is a chemical compound belonging to the family of silicates. Silicates are compounds containing silicon and oxygen, and they form the largest group of minerals on Earth. This compound is characterized by its unique structure, which includes a silicon atom bonded to four tridecyl groups. This compound is used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetratridecyl silicate typically involves the reaction of tridecyl alcohol with a silicon-containing precursor, such as tetraethyl orthosilicate. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction. The general reaction can be represented as follows:
[ \text{Si(OC_2H_5)4} + 4 \text{C{13}H_{27}OH} \rightarrow \text{Si(OC_{13}H_{27})_4} + 4 \text{C_2H_5OH} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Tetratridecyl silicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silicate derivatives.
Substitution: The tridecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters with higher oxidation states, while substitution reactions can produce a wide range of silicate derivatives with different functional groups.
科学的研究の応用
Tetratridecyl silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silicate compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
作用機序
The mechanism of action of tetratridecyl silicate involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in this compound can form bonds with other atoms or molecules, leading to the formation of new compounds. The tridecyl groups can also interact with other molecules, influencing the compound’s reactivity and properties.
類似化合物との比較
Tetratridecyl silicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate: A precursor used in the synthesis of this compound.
Tetramethyl orthosilicate: Another silicate compound with different alkyl groups.
Tetraoctyl silicate: A silicate compound with octyl groups instead of tridecyl groups.
The uniqueness of this compound lies in its specific structure and the properties imparted by the tridecyl groups, which can influence its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and properties make it valuable in various chemical reactions and as a component in different materials
特性
CAS番号 |
18491-98-0 |
|---|---|
分子式 |
C52H108O4Si |
分子量 |
825.5 g/mol |
IUPAC名 |
tetratridecyl silicate |
InChI |
InChI=1S/C52H108O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 |
InChIキー |
OCVGBFCILUWEBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















